
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a triazole ring, which is further substituted with a hydroxymethyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the acidic esterification of benzoic acid with ethanol using sulfuric acid as a catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a benzoate group, lacking the triazole ring and hydroxymethyl group.
Methyl 3-(hydroxymethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
3-(Hydroxymethyl)-5-methyl-4H-1,2,4-triazole: Contains the triazole ring and hydroxymethyl group but lacks the benzoate ester.
Uniqueness
Ethyl 3-(3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl)benzoate is unique due to the combination of its ester, triazole, and hydroxymethyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler esters or triazole derivatives
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
ethyl 3-[3-(hydroxymethyl)-5-methyl-1,2,4-triazol-4-yl]benzoate |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(18)10-5-4-6-11(7-10)16-9(2)14-15-12(16)8-17/h4-7,17H,3,8H2,1-2H3 |
Clave InChI |
LREVOIKGNKDNJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)N2C(=NN=C2CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


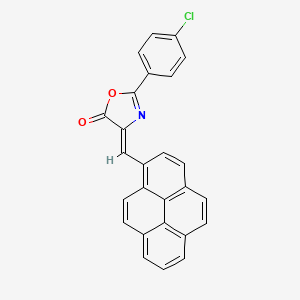
![1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12874733.png)
![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
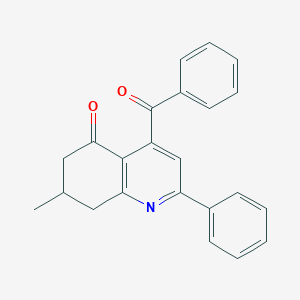


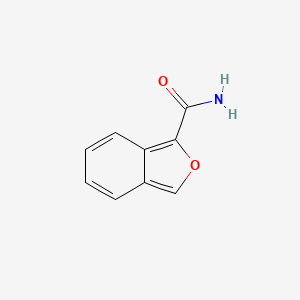
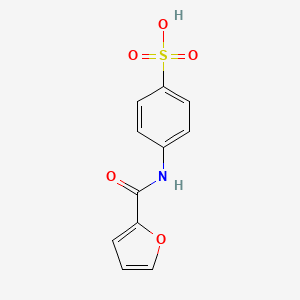
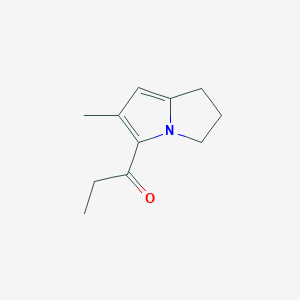


![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)

